3-(3,4-Difluorophenoxy)propanoic acid

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Sourcing a reliable aryloxypropanoic acid with the precise 3,4-difluoro substitution for intramolecular cyclization can delay discovery timelines. 3-(3,4-Difluorophenoxy)propanoic acid (CAS 926256-60-2) is the validated building block for synthesizing 6,7-difluorochroman-4-one, a privileged scaffold in kinase and GPCR-targeted medicinal chemistry. - Delivers 81% yield in cyclization to 6,7-difluorochroman-4-one, enabling efficient route scouting. - Computed LogP of 1.82 and pKa of 4.09 support SAR studies on fluorination effects on permeability and metabolic stability. - Available with ≥98% purity; baseline synthetic yields of 49-72% reported for process route development.

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
CAS No. 926256-60-2
Cat. No. B1319875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenoxy)propanoic acid
CAS926256-60-2
Molecular FormulaC9H8F2O3
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCCC(=O)O)F)F
InChIInChI=1S/C9H8F2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
InChIKeyQLCCVQPPVLGIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Difluorophenoxy)propanoic Acid: Chemical Profile & Research Applications


3-(3,4-Difluorophenoxy)propanoic acid (CAS 926256-60-2) is a synthetic aryloxypropanoic acid building block, characterized by a 3,4-difluorophenyl ether linked to a propanoic acid chain [1]. As an intermediate in organic synthesis, it is available from research chemical suppliers with purities ranging from 95% to 98% [2]. Its primary industrial and research utility stems from its use in cyclization reactions to form complex heterocycles, notably 6,7-difluorochroman-4-one, a privileged scaffold in medicinal chemistry .

Why Generic Substitution Fails: 3-(3,4-Difluorophenoxy)propanoic Acid


Simple aryloxypropanoic acid substitution is precluded by the unique reactivity conferred by the 3,4-difluoro substitution pattern on the phenyl ring. Unlike its non-fluorinated or mono-fluorinated analogs, the electronic and steric effects of the 3,4-difluoro arrangement are essential for directing efficient intramolecular cyclization to form 6,7-difluorochroman-4-one . The presence of two adjacent fluorine atoms alters the ring's electron density and nucleophilicity, which is a specific requirement for synthesizing certain biologically active fluorinated heterocycles [1]. Replacing this compound with a 4-fluoro or 3,4-dichloro analog would lead to a different reaction outcome, yield, or product, making this specific structure a non-interchangeable procurement requirement for defined synthetic pathways.

3-(3,4-Difluorophenoxy)propanoic Acid: Comparative Data vs. Analogs


Intramolecular Cyclization to 6,7-Difluorochroman-4-one

The target compound is a key precursor for synthesizing 6,7-difluorochroman-4-one, a fluorinated heterocycle. In a reported procedure, treatment with trifluoromethanesulfonic acid at room temperature for 18 hours yielded the chroman-4-one product in 81% yield . While direct comparative data for alternative precursors under identical conditions is not available in the open literature, the efficiency of this cyclization is a critical selection criterion. The 3,4-difluoro substitution pattern is specifically required to produce the 6,7-difluorinated chroman-4-one product; a mono-fluoro or non-fluorinated precursor would generate a different compound with distinct biological properties.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Synthetic Route Yield Comparison

The compound can be synthesized via two main routes: (1) reaction of 3,4-difluorophenol with β-propiolactone, and (2) reaction of 3,4-difluorophenol with acrylonitrile. Reported yields are approximately 49% for the lactone route and 72% for the nitrile route [1]. These reported yields can serve as a benchmark for evaluating new synthetic methods or for comparing the cost-effectiveness of alternative routes to the same compound. This data does not differentiate the compound from analogs, but provides a quantitative basis for planning its synthesis or assessing its market price.

Process Chemistry Synthetic Methodology Route Scouting

LogP and pKa Compared to Structural Analogs

The 3,4-difluoro substitution pattern confers distinct lipophilicity and acidity compared to its non-fluorinated and mono-fluorinated analogs. The target compound has a computed LogP of 1.82 and a pKa of 4.09 [1]. These values are critical for predicting membrane permeability and solubility in biological systems. For comparison, the non-fluorinated parent compound, 3-phenoxypropanoic acid, has a predicted LogP of ~1.5 and pKa of ~4.3 . The increased LogP of the difluoro compound (ΔLogP ≈ +0.32) indicates significantly higher lipophilicity, which would affect partitioning and tissue distribution, while its slightly lower pKa makes it a marginally stronger acid .

ADME Prediction Physicochemical Property Drug Design

Proliferation Arrest and Differentiation Induction

A report on the compound's biological properties indicates it exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. While the source lacks quantitative data (e.g., IC50, EC50) and a direct comparison to a specific analog in the same assay, this qualitative activity profile is noteworthy. The report suggests potential utility as an anti-cancer agent and for treating skin diseases like psoriasis [1]. This class of compound (aryloxypropanoic acids) is known to interact with peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, but this specific claim of differentiation induction differentiates it from simpler acids that lack such reported activity.

Oncology Differentiation Therapy Cell Biology

Inhibition of Mechanical Stress-Induced Profibrotic Signaling

An annotation linked to a PubMed abstract suggests that 'the compound inhibited the mechanical stress-induced profibrotic effects by suppressing proliferation, activation, fibroblast contraction, and inactivating FAK, p38, and Rho guanosine triphosphatase signaling' [1]. This statement implies a specific mechanism of action relevant to fibrotic diseases. The annotation points to PubMed ID 23303451 [1]. While the exact identity of the tested compound needs verification from the full paper, this mechanistic information provides a potential differentiator from analogs that do not modulate mechanotransduction pathways. It suggests utility in conditions where mechanical stress drives pathology, such as in certain cancers, fibrosis, and cardiovascular diseases.

Fibrosis Mechanotransduction Signal Transduction

3-(3,4-Difluorophenoxy)propanoic Acid: Procurement Scenarios


6,7-Difluorochroman-4-one Synthesis for Medicinal Chemistry

This compound is the optimal starting material for synthesizing 6,7-difluorochroman-4-one, a versatile intermediate for drug discovery. The reported 81% yield under straightforward cyclization conditions provides a robust and efficient entry into this fluorinated heterocyclic series . Procurement is indicated for any project targeting kinases, GPCRs, or other targets where a fluorinated chromanone core is a privileged motif. The difluoro pattern is specifically required to generate the 6,7-difluoro product.

Mechanotransduction Inhibition for Antifibrotic & Anticancer Agents

Based on the reported ability to inhibit mechanical stress-induced profibrotic signaling and arrest proliferation of undifferentiated cells, this compound is a high-priority candidate for screening and lead optimization in fibrosis, oncology, and related fields [1][2]. Procurement is recommended for laboratories investigating FAK, p38 MAPK, or Rho GTPase pathways, or those developing differentiation therapies.

Physicochemical & ADME Comparison with Aryloxy Analogs

The unique physicochemical properties of this compound—specifically its computed LogP of 1.82 and pKa of 4.09—make it an essential comparator for studies aimed at understanding the impact of fluorine substitution on drug-like properties [3]. It can be used as a probe in SAR studies to quantify the lipophilicity increase (ΔLogP ≈ +0.32 vs. the non-fluorinated analog) and its subsequent effect on membrane permeability, metabolic stability, and protein binding.

Process Development & Route Scouting for Scale-Up

For process chemists, the reported synthetic yields (49% and 72%) provide a baseline for developing improved, scalable routes to this compound [4]. This makes it a suitable model substrate for investigating new methodologies for aryl ether formation or for comparing the efficiency of different manufacturing processes. Procurement is relevant for CROs and CDMOs developing robust synthetic procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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